Structural Scaffold Divergence: N-Alkylpyrrolidine vs. N-Arylphenyl Oxazolidinone Core Defines Distinct Target Engagement Profiles
3-(3-Pyrrolidin-1-ylpropyl)-1,3-oxazolidin-2-one carries an N-3 propyl-pyrrolidine substituent, fundamentally differing from the N-3 phenyl ring that defines the antibacterial oxazolidinone pharmacophore. In linezolid, the morpholinyl-substituted phenyl ring at N-3 participates in critical stacking interactions with the 50S ribosomal subunit; removal or replacement of this aryl ring with an alkyl linker, as in the target compound, abrogates ribosomal binding [1]. The target compound's N-substituent is a flexible alkyl chain terminating in a basic tertiary amine (pyrrolidine pKa of conjugate acid ≈ 10.5–11.0), creating a protonatable site absent in N-aryl oxazolidinones that may engage acidic residues in non-ribosomal protein targets [2].
| Evidence Dimension | N-3 substituent type and pharmacophoric role |
|---|---|
| Target Compound Data | N-3 = propyl-pyrrolidine (flexible alkyl linker, terminal basic amine, no aromatic ring); molecular weight 198.26 g/mol |
| Comparator Or Baseline | Linezolid: N-3 = 3-fluoro-4-morpholinylphenyl (rigid aromatic, critical for 50S ribosome binding); molecular weight 337.35 g/mol. Tedizolid: N-3 = aryl-tetrazole substituted phenyl; molecular weight 370.3 g/mol [3]. |
| Quantified Difference | MW reduction of 139–172 g/mol vs. antibacterial oxazolidinones; zero aromatic carbons at N-3 vs. 6 aromatic carbons in linezolid; presence of ionizable tertiary amine (calculated pKa ~10.8) vs. no ionizable amine in N-aryl series |
| Conditions | Structural comparison based on published X-ray crystallography of linezolid-ribosome complex (PDB) and computed molecular properties |
Why This Matters
For researchers procuring this compound as a scaffold or fragment, the absence of the N-aryl ring eliminates ribosomal activity as a confounding biological effect and provides a chemically distinct starting point for non-antibacterial target exploration.
- [1] US Patent Application 20110136829. 3-(N-Heterocyclyl)-pyrrolidinyl-phenyl-oxazolidinones as antibacterial agents. Paragraphs [0005]–[0008] describing linezolid mechanism via 50S ribosomal subunit binding and the essential role of the N-phenyl ring. 2011. View Source
- [2] Calculated using Chemicalize (ChemAxon) pKa prediction algorithm applied to pyrrolidine conjugate acid; typical experimental pKa of N-alkylpyrrolidine = 10.8 ± 0.2. View Source
- [3] Prokocimer P, Bien P, DeAnda C, Pillar CM, Bartizal K. In vitro activity of tedizolid vs linezolid: tedizolid MIC90 0.25 μg/mL vs linezolid MIC90 2 μg/mL against MRSA. Antimicrob Agents Chemother. 2012. PMID: 22687509. View Source
